molecular formula C7H12BrN3 B1342721 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine CAS No. 562815-07-0

2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine

Cat. No.: B1342721
CAS No.: 562815-07-0
M. Wt: 218.09 g/mol
InChI Key: KPBFPJMTSMYSIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine is a brominated pyrazole derivative with the molecular formula C₇H₁₂BrN₃ and a molecular weight of 218.1 g/mol (free base) . It features a pyrazole ring substituted with bromine at position 4, methyl groups at positions 3 and 5, and an ethanamine side chain at position 1. This compound is primarily utilized as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research.

Properties

IUPAC Name

2-(4-bromo-3,5-dimethylpyrazol-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12BrN3/c1-5-7(8)6(2)11(10-5)4-3-9/h3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPBFPJMTSMYSIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCN)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10599096
Record name 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10599096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

562815-07-0
Record name 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10599096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine typically involves the reaction of 4-bromo-3,5-dimethyl-1H-pyrazole with an appropriate ethanamine derivative. One common method includes the use of propargylic alcohols and N,N-diprotected hydrazines, followed by an acid-catalyzed propargylation and base-mediated cyclization . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine undergoes various chemical reactions, including:

Common reagents used in these reactions include strong bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine is used in various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and other interactions, influencing the activity of the target molecules. This compound may act as an inhibitor or modulator of certain biological pathways .

Comparison with Similar Compounds

Structural and Physical Properties

The following table summarizes key structural and physical properties of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine and related pyrazole derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Applications
This compound C₇H₁₂BrN₃ 218.1 4-Bromo, ethanamine Not reported Organic synthesis
2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine C₉H₁₆N₃ 166.2 4-Ethyl, ethanamine Not reported Laboratory reagent
3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine (dihydrochloride) C₈H₁₄BrN₃·2HCl 305.0 4-Bromo, propanamine Not reported Pharmaceutical intermediates
4-(4-Bromo-3-(4-chlorophenyl)-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrazol-1-yl)benzenesulfonamide C₂₅H₂₄BrClN₄O₃S 575.9 4-Bromo, sulfonamide 129–130 Biological activity studies
4-Bromo-3,5-dimethylpyrazole C₅H₇BrN₂ 175.0 4-Bromo, no side chain 120–124 Precursor for pyrazole synthesis

Key Observations:

  • Bromine vs. Ethyl Substitution : The bromine atom in the target compound enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the ethyl-substituted analogue (C₉H₁₆N₃) may offer improved lipophilicity for drug design .
  • Side Chain Length : The propanamine derivative (C₈H₁₄BrN₃·2HCl) has a longer carbon chain, which could influence binding affinity in receptor-targeted applications .
  • Sulfonamide Derivatives : Compounds like the benzenesulfonamide analogue (C₂₅H₂₄BrClN₄O₃S) exhibit higher molecular weights and distinct solubility profiles, making them candidates for medicinal chemistry .

Research Findings and Limitations

  • Availability Issues : The target compound and its hydrochloride salt are listed as discontinued by several suppliers, necessitating in-house synthesis for ongoing research .
  • Crystallography : SHELX software has been widely used to resolve crystal structures of related pyrazole derivatives, underscoring their geometric versatility .
  • Toxicity Data: Limited safety information is available for the target compound, though analogues like the ethyl-substituted variant require handling under standard laboratory safety protocols .

Biological Activity

2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine is a synthetic compound with potential applications in medicinal chemistry, particularly due to its structural features that may confer biological activity. This article reviews the biological properties of this compound, including its antibacterial, antifungal, and cytotoxic activities, supported by relevant data and case studies.

  • Molecular Formula : C₇H₁₂BrN₃
  • Molecular Weight : 218.09 g/mol
  • CAS Number : 562815-07-0
  • Structural Features : The presence of a bromine atom and two methyl groups on the pyrazole ring may enhance the compound's reactivity and biological interaction.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of pyrazole derivatives. For instance, compounds similar to this compound have shown significant activity against various Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 - 0.025 mg/mL
Escherichia coli0.0039 - 0.025 mg/mL
Bacillus subtilis4.69 - 22.9 µM
Pseudomonas aeruginosa13.40 - 137.43 µM

These findings suggest that the halogen substituents on the pyrazole ring play a crucial role in enhancing antibacterial activity .

Antifungal Activity

The compound also exhibits antifungal properties, with studies indicating effectiveness against common fungal strains:

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans16.69 - 78.23 µM
Fusarium oxysporum56.74 - 222.31 µM

The observed antifungal activity is attributed to the structural characteristics of the pyrazole moiety, which may interact with fungal cell membranes or metabolic pathways .

Cytotoxicity Studies

Cytotoxicity assessments have been performed on various cancer cell lines to evaluate the potential therapeutic applications of this compound. For example, studies have shown that certain pyrazole derivatives exhibit selective cytotoxicity against cancer cells while sparing normal cells.

Cell LineIC50 Value (µM)
A549 (lung cancer)>50
HT-29 (colon cancer)<10
ME-180 (cervical cancer)<5

These results indicate that modifications in the chemical structure can lead to enhanced selectivity and potency against specific cancer types .

Case Studies

A notable case study involved synthesizing a series of pyrazole derivatives, including variations of this compound, which were tested for their biological activities. The study concluded that compounds with electron-withdrawing groups like bromine demonstrated superior antibacterial and antifungal activities compared to their unsubstituted counterparts .

Q & A

Q. What are the standard synthetic routes for 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 4-bromo-3,5-dimethylpyrazole with a brominated ethanamine derivative under alkaline conditions. For example, analogs like 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanedioic acid are synthesized using succinic acid derivatives and brominated pyrazole intermediates under reflux with catalysts like DCC (dicyclohexylcarbodiimide) . Reaction optimization often includes varying solvents (e.g., DMF, THF) and temperatures (60–100°C) to maximize yield .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : To confirm substituent positions on the pyrazole ring (e.g., ¹H-NMR for methyl groups at δ ~2.3–2.5 ppm and ethanamine protons at δ ~3.5–4.0 ppm) .
  • X-ray crystallography : For resolving crystal packing and bond angles, as demonstrated in related brominated pyrazole derivatives .
  • IR spectroscopy : To identify functional groups (e.g., NH stretching at ~3250 cm⁻¹ and C-Br vibrations at ~550–600 cm⁻¹) .

Q. What are the stability considerations for this compound under different storage conditions?

The compound is sensitive to light and moisture due to the bromine substituent and amine group. Stability studies recommend storage in amber vials at –20°C under inert gas (N₂ or Ar). Degradation products can be monitored via HPLC with UV detection (λ = 254 nm) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for synthesizing this compound?

Utilize Design of Experiments (DOE) to systematically vary parameters:

  • Factors : Solvent polarity, temperature, catalyst loading (e.g., K₂CO₃ vs. Cs₂CO₃).
  • Response variables : Yield, purity (HPLC area %). For example, highlights long-term experimental frameworks for evaluating chemical transformations, emphasizing reproducibility through triplicate runs and statistical analysis (e.g., ANOVA) .

Q. How can contradictions in spectroscopic data during characterization be resolved?

Contradictions (e.g., unexpected coupling patterns in NMR) may arise from dynamic processes like tautomerism. Strategies include:

  • Variable-temperature NMR : To identify temperature-dependent shifts caused by ring inversion or proton exchange.
  • DFT calculations : Validate proposed structures by comparing computed vs. experimental NMR/IR spectra .
  • Multi-technique validation : Cross-reference XRD data (e.g., dihedral angles in ) with spectroscopic results .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitutions?

  • Molecular docking : To simulate interactions with biological targets (e.g., enzymes in ).
  • Reactivity indices : Calculate Fukui indices (using Gaussian or ORCA) to identify electrophilic/nucleophilic sites on the pyrazole ring.
  • Solvent modeling : Use COSMO-RS to predict solvation effects on reaction pathways .

Q. What strategies enable regioselective modifications of the pyrazole ring?

  • Directed ortho-metalation : Use directing groups (e.g., -NH₂) to functionalize specific positions.
  • Cross-coupling reactions : Suzuki-Miyaura couplings for introducing aryl/heteroaryl groups at the 4-bromo position (see for Pd-catalyzed protocols) .
  • Protecting group strategies : Temporarily block the ethanamine group during bromine displacement to avoid side reactions .

Q. How can researchers evaluate the compound’s potential pharmacological activity?

  • In vitro assays : Screen for cytotoxicity (MTT assay) and enzyme inhibition (e.g., kinase targets in ).
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing bromine with chlorine) and compare bioactivity profiles.
  • ADMET prediction : Use tools like SwissADME to estimate pharmacokinetic properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.